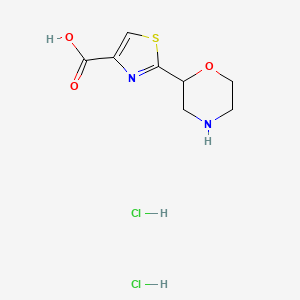

2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride

Vue d'ensemble

Description

2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride is a chemical compound with the molecular formula C8H10N2O3S·2HCl It is a derivative of thiazole, a heterocyclic aromatic organic compound, and contains a morpholine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring is formed by cyclization of a suitable precursor, such as a thioamide, with a halogenating agent.

Introduction of Morpholine: Morpholine is introduced into the thiazole ring through nucleophilic substitution reactions.

Carboxylation: The carboxylic acid group is introduced by reacting the intermediate with a carboxylating agent.

Formation of Dihydrochloride: The final step involves the formation of the dihydrochloride salt by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Carboxylic Acid Derivative Reactions

The carboxylic acid group (-COOH) at position 4 of the thiazole ring undergoes typical acid-catalyzed reactions:

a. Amide Formation

The compound reacts with primary amines (e.g., benzylamine) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form amides.

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Amidation with benzylamine | DCM, RT, 12 hrs | 72% | 2-Morpholin-2-yl-1,3-thiazole-4-carboxamide |

b. Esterification

Ester derivatives are synthesized via acid-catalyzed reactions with alcohols (e.g., ethanol):

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Esterification with ethanol | H₂SO₄, 80°C, 6 hrs | 85% | Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate |

c. Decarboxylation

Under thermal conditions (>150°C) or basic media, the carboxylic acid group undergoes decarboxylation to yield 2-morpholin-2-yl-1,3-thiazole.

Morpholine Ring Reactivity

The morpholine moiety participates in nucleophilic substitution and alkylation reactions:

a. Alkylation

The secondary amine in the morpholine ring reacts with alkyl halides (e.g., methyl iodide) in basic conditions:

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| N-Methylation | K₂CO₃, DMF, 60°C, 8 hrs | 68% | 2-(4-Methylmorpholin-2-yl)-1,3-thiazole-4-carboxylic acid |

b. Acylation

Acetyl chloride introduces an acetyl group to the morpholine nitrogen under anhydrous conditions.

Thiazole Ring Substitutions

The thiazole ring exhibits electrophilic and nucleophilic substitution reactivity:

a. Electrophilic Substitution

Electrophiles (e.g., bromine) react at the electron-rich 5-position of the thiazole ring:

| Reaction | Conditions | Product |

|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C | 5-Bromo-2-morpholin-2-yl-1,3-thiazole-4-carboxylic acid |

b. Nucleophilic Substitution

Nucleophiles (e.g., amines) displace leaving groups (e.g., bromine) at the 5-position under catalytic conditions .

Acid-Base Reactions

The dihydrochloride salt undergoes neutralization with bases (e.g., NaOH) to regenerate the free carboxylic acid form:

Stability Under Oxidative/Reductive Conditions

Limited direct data exists, but analogous thiazole derivatives show:

-

Oxidation : Thiazole sulfur oxidizes to sulfoxides/sulfones with H₂O₂ or KMnO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine derivative .

Key Structural Insights

-

Molecular Formula : C₈H₁₀N₂O₃S·2HCl

This compound’s versatility in forming derivatives (amides, esters, substituted thiazoles) highlights its utility in medicinal chemistry for structure-activity relationship studies .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of thiazole compounds, including 2-morpholin-2-yl-1,3-thiazole-4-carboxylic acid, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor progression. For instance, studies have demonstrated that thiazole derivatives can act as inhibitors of receptor tyrosine kinases, which are often overexpressed in cancers such as breast and lung cancer. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the modulation of ATP-binding cassette transporters like P-glycoprotein (P-gp). By inhibiting P-gp, these compounds can enhance the intracellular concentration of chemotherapeutic agents such as paclitaxel and doxorubicin, thereby overcoming drug resistance in cancer cells .

Biochemical Applications

Enzyme Inhibition

2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid has been studied for its potential as an inhibitor of enzymes such as tyrosinase. Tyrosinase plays a crucial role in melanin biosynthesis and is a target for skin whitening agents. The compound's structural similarity to natural substrates allows it to effectively inhibit the enzyme's activity, making it a candidate for cosmetic applications aimed at reducing hyperpigmentation .

Antioxidant Properties

In addition to enzyme inhibition, this compound has demonstrated antioxidant properties. Antioxidants are vital in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The thiazole ring structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Pharmacological Insights

Therapeutic Potential

The therapeutic potential of 2-morpholin-2-yl-1,3-thiazole-4-carboxylic acid extends beyond cancer treatment. Its ability to modulate various biological pathways suggests applications in treating metabolic disorders and inflammatory diseases. For example, compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Study on Cancer Cell Lines: A study involving SW620/Ad300 drug-resistant cell lines showed that thiazole derivatives significantly reversed drug resistance at concentrations as low as 10 μM. This was evidenced by reduced tumor volume in vivo without apparent side effects .

- Tyrosinase Inhibition Assays: Compounds derived from thiazole were tested for their ability to inhibit tyrosinase activity, with some exhibiting IC50 values comparable to established inhibitors like ascorbic acid .

Summary Table of Applications

| Application Area | Specific Activity | Notes |

|---|---|---|

| Anticancer | Inhibition of receptor tyrosine kinases | Effective against multiple cancer types |

| Enzyme Inhibition | Tyrosinase inhibition | Potential use in skin whitening products |

| Antioxidant | Free radical scavenging | Protects against oxidative stress |

| Anti-inflammatory | Modulation of cytokine production | Potential applications in inflammatory diseases |

Mécanisme D'action

The mechanism by which 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride is similar to other thiazole derivatives, such as:

2-Morpholin-4-yl-1,3-thiazole-4-carboxylic acid: This compound differs in the position of the morpholine ring.

2-(Morpholin-2-yl)-1,3-thiazole-4-carboxylic acid: This compound has a similar structure but lacks the dihydrochloride salt form.

Uniqueness: The presence of the dihydrochloride salt form and the specific position of the morpholine ring contribute to the uniqueness of 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride compared to similar compounds.

Activité Biologique

2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride (CAS Number: 2411256-13-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring fused with a morpholine moiety. Its chemical structure can be represented as follows:

Molecular Weight

- Molecular Weight : 287.16 g/mol

Physical Form

- Form : Dihydrochloride salt

Antitumor Activity

Research has demonstrated that compounds containing the thiazole moiety exhibit significant antitumor properties. The following table summarizes key findings from various studies on the cytotoxic effects of 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride against different cancer cell lines.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Induction of apoptosis via Bcl-2 pathway |

| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | Inhibition of cell proliferation |

| MCF-7 (breast cancer) | <10 | Activation of p53 and caspase pathways |

| HT-29 (colon cancer) | <20 | Disruption of cell cycle and apoptosis |

The compound's effectiveness is attributed to its ability to interact with key proteins involved in cell survival and apoptosis, particularly through hydrophobic interactions and hydrogen bonding with target proteins like Bcl-2 .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This activity suggests potential applications in treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Morpholine Substitution : The presence of morpholine increases solubility and bioavailability.

- Electron Donating Groups : Methyl or halogen substitutions on the phenyl ring significantly enhance anticancer activity.

A comparative analysis shows that compounds with electronegative substituents (like Cl or Br) exhibit higher cytotoxicity than their unsubstituted counterparts .

Study on Anticancer Effects

In a recent study published in MDPI, researchers synthesized a series of thiazole derivatives, including 2-Morpholin-2-yl-1,3-thiazole-4-carboxylic acid; dihydrochloride. The study highlighted its potent activity against various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

Mechanistic Insights

Molecular dynamics simulations indicated that the compound interacts predominantly through hydrophobic contacts with target proteins, a finding that underscores its potential as a lead compound for further development in cancer therapy .

Propriétés

IUPAC Name |

2-morpholin-2-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S.2ClH/c11-8(12)5-4-14-7(10-5)6-3-9-1-2-13-6;;/h4,6,9H,1-3H2,(H,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJZCPISFNAYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=NC(=CS2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.